

A Technical Guide to High-Purity Docetaxel-d5 for Pharmaceutical Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity, deuterated Docetaxel (**Docetaxel-d5**) for research and development purposes. It covers commercial suppliers, analytical methodologies for purity and identity assessment, and the core mechanism of action of Docetaxel. This document is intended to serve as a critical resource for scientists utilizing **Docetaxel-d5** as an internal standard in pharmacokinetic studies, a tool in metabolic research, or in the development of novel cancer therapeutics.

Commercial Sourcing of High-Purity Docetaxel-d5

Docetaxel-d5 is a stable, isotopically labeled version of Docetaxel, an essential antineoplastic agent. The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Docetaxel in biological matrices. Selecting a reputable supplier that provides material of high chemical and isotopic purity is paramount for generating accurate and reproducible experimental data.

Below is a summary of prominent commercial suppliers offering **Docetaxel-d5**. While direct purity claims are listed, researchers are strongly advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data.

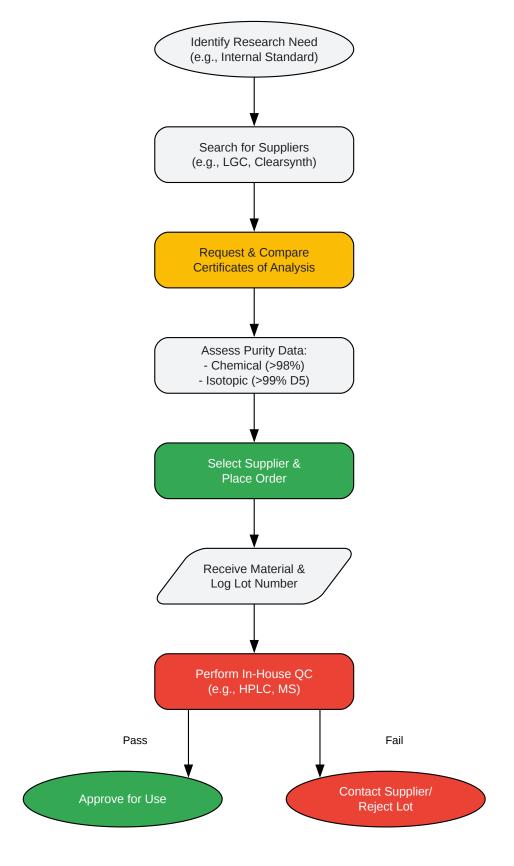


Supplier	Product Code (Example)	Stated Purity/Quality	Notes
Clearsynth	CS-O-06555 (Docetaxel-d9 also available)	Certificate of Analysis provided. For research purposes only.	Offers a range of Docetaxel-related compounds and impurities.[1]
LGC Standards (TRC)	TRC-D494423	>95% (HPLC)	Product sold as a neat solid, typically for use as a reference standard.[2][3]
MedChemExpress (MCE)	HY-W653942	Not specified; deuterium-labeled Docetaxel.	Also offers non- labeled Docetaxel and other related compounds.[4][5]
SynZeal Research	SZ-D031D03	Detailed CoA & analytical data provided.	Offers synthesis on demand and supplies various pharmaceutical reference standards.
Pharmaffiliates	(Inquire for code)	High purity; pharmaceutical standard.	Provides stable isotopes and fine chemicals for pharmaceutical research.[7][8]

Supplier Selection and Quality Verification Workflow

The process of procuring and verifying a critical reagent like **Docetaxel-d5** requires a systematic approach to ensure data integrity.





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Caption: A logical workflow for selecting and verifying a commercial supplier of Docetaxel-d5.



Experimental Protocols for Quality Assessment

Upon receipt, in-house verification is a crucial step. The following protocols are representative methods for assessing the chemical purity and isotopic enrichment of **Docetaxel-d5**.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established USP and other validated methodologies for Docetaxel analysis and is suitable for determining chemical purity and identifying related impurities.[9][10] [11][12]

Objective: To determine the chemical purity of **Docetaxel-d5** by separating it from potential organic impurities.

Chromatographic Conditions:

- Column: C18, 4.6 mm × 150 mm, 3.5 μm particle size
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 55:45 v/v)
- Flow Rate: 1.2 mL/min
- Detector: UV at 230 nm
- Column Temperature: 40°C
- Injection Volume: 10 μL

Procedure:

- Standard Preparation: Accurately weigh and dissolve Docetaxel-d5 in acetonitrile to prepare a 1.0 mg/mL stock solution.
- Sample Preparation: Prepare the sample solution identically to the standard preparation.
- System Suitability: Inject a system suitability solution (containing Docetaxel and known impurities, if available) to verify resolution, tailing factor, and reproducibility. The resolution



between Docetaxel and its critical pair impurities should be NLT 2.0.[9]

- Analysis: Inject the sample solution in triplicate.
- Calculation: Calculate the purity by the area normalization method. The percentage purity is
 calculated as the area of the **Docetaxel-d5** peak divided by the total area of all peaks,
 multiplied by 100. Apply relative response factors (RRFs) for known impurities if available.

Isotopic Purity by Quantitative NMR (qNMR) or LC-MS

Objective: To confirm the isotopic enrichment of deuterium in the **Docetaxel-d5** molecule.

Method 1: Quantitative Nuclear Magnetic Resonance (qNMR)[13][14]

Principle: qNMR is a primary ratio method that can determine the concentration or purity of a
substance by comparing the integral of a signal from the analyte against the integral of a
signal from a certified internal standard of known purity. For isotopic purity, it can be used to
quantify the remaining non-deuterated sites.

Procedure:

- Accurately weigh the **Docetaxel-d5** sample and a suitable, stable internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity into a vial.
- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
- Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
- Integrate a well-resolved signal from the analyte (specifically, a proton signal from a site that is not deuterated) and a signal from the internal standard.
- The purity and isotopic distribution can be calculated based on the integral ratios, the number of protons contributing to each signal, their molecular weights, and the weighed masses.[5]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

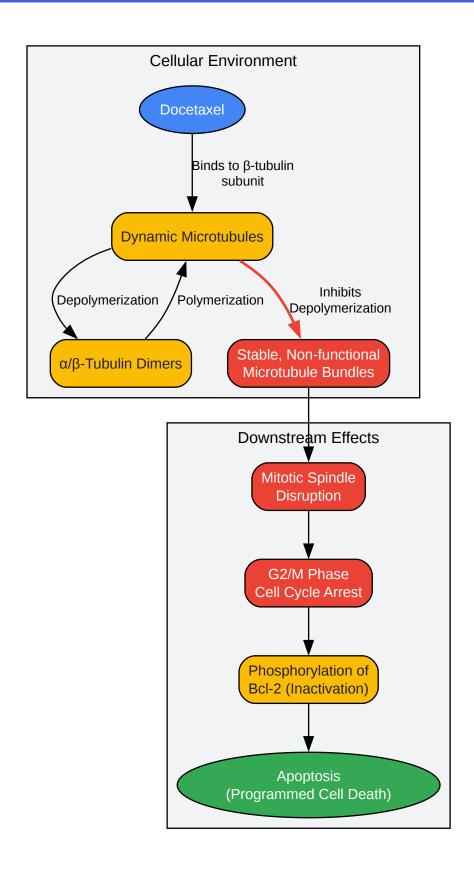


- Principle: LC-MS can separate the analyte from impurities and then determine the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of the deuterated mass.
- Procedure:
 - Infuse a dilute solution of **Docetaxel-d5** into the mass spectrometer.
 - Acquire a full scan mass spectrum in a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Observe the molecular ion peak. For Docetaxel (C₄₃H₅₃NO₁₄, MW ≈ 807.9 g/mol) and Docetaxel-d5 (C₄₃H₄ଃD₅NO₁₄, MW ≈ 812.9 g/mol), there should be a clear mass shift of +5 Da.
 - The relative intensities of the M+0, M+1, M+2, etc., peaks can be used to assess the isotopic distribution and confirm high enrichment of the d5 species.

Core Mechanism of Action: Microtubule Stabilization

Docetaxel exerts its potent antineoplastic effects by disrupting microtubule dynamics, which are critical for cell division.[6] Its mechanism is primarily centered on promoting the assembly of tubulin into stable microtubules while simultaneously inhibiting their depolymerization.[2][3]





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